molecular formula C11H14O2 B1204979 2-(1-Phenylethyl)-1,3-dioxolane CAS No. 4362-22-5

2-(1-Phenylethyl)-1,3-dioxolane

Cat. No. B1204979
CAS RN: 4362-22-5
M. Wt: 178.23 g/mol
InChI Key: SATZAQAJSHXNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-phenylethyl)-1,3-dioxolane is a dioxolane that is 1,3-dioxolane substituted by a 1-phenylethyl group at position 2. It has a role as a metabolite. It is a dioxolane, a cyclic acetal and a member of benzenes. It derives from a hydride of a 1,3-dioxolane.

Scientific Research Applications

Synthesis and Characterization

  • 2-(1-Phenylethyl)-1,3-dioxolane derivatives have been synthesized and characterized using techniques like Fourier transform infra-red (FTIR) and nuclear magnetic resonance (NMR) spectroscopies. These compounds exhibit distinct thermal degradation properties, analyzed through thermogravimetric analysis and other spectroscopic methods. This research aids in understanding the polymer's behavior under different thermal conditions (Coskun et al., 1998).

Catalysis and Reaction Mechanisms

  • Research into the acid-catalysed hydrolysis of certain ethers has revealed insights into the formation of cyclic acetophenone acetals, including 2-methyl-2-phenyl-1,3-dioxolane. These findings are significant in understanding the kinetics and mechanisms of hydrolysis reactions in organic chemistry (McClelland et al., 1993).

Advanced Synthetic Applications

  • 2-(1,3-dioxolan-2-yl)phenylallenes have been studied for their ability to undergo smooth thermal activation, leading to the formation of hydroxy-ethoxy-naphthalenes. This research opens up new possibilities for designing advanced organic synthesis processes (Alajarín et al., 2013).

Polymer Research

  • The compound has applications in polymer science, where it is used to create various polymeric materials. Its ability to polymerize and copolymerize with other monomers has been extensively researched, leading to a better understanding of polymer formation and characteristics (Endo et al., 1985).

Pharmaceutical and Pesticide Development

  • In the field of pharmaceuticals and pesticides, derivatives of this compound have been explored for their potential as active compounds. Their effectiveness in controlling certain diseases in crops highlights their significance in agricultural chemistry (Gestel et al., 1980).

Material Science Applications

  • This compound has also found applications in material science, particularly in the synthesis of liquid crystals. These liquid crystals show enhanced properties like dielectric anisotropy and birefringence, which are crucial for electronic display technologies (Chen et al., 2015).

properties

CAS RN

4362-22-5

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(1-phenylethyl)-1,3-dioxolane

InChI

InChI=1S/C11H14O2/c1-9(11-12-7-8-13-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3

InChI Key

SATZAQAJSHXNSJ-UHFFFAOYSA-N

SMILES

CC(C1OCCO1)C2=CC=CC=C2

Canonical SMILES

CC(C1OCCO1)C2=CC=CC=C2

Other CAS RN

4362-22-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Phenylethyl)-1,3-dioxolane
Reactant of Route 2
2-(1-Phenylethyl)-1,3-dioxolane
Reactant of Route 3
Reactant of Route 3
2-(1-Phenylethyl)-1,3-dioxolane
Reactant of Route 4
Reactant of Route 4
2-(1-Phenylethyl)-1,3-dioxolane
Reactant of Route 5
2-(1-Phenylethyl)-1,3-dioxolane
Reactant of Route 6
2-(1-Phenylethyl)-1,3-dioxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.